tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18381016
InChI: InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3
SMILES:
Molecular Formula: C18H26N2O6
Molecular Weight: 366.4 g/mol

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate

CAS No.:

Cat. No.: VC18381016

Molecular Formula: C18H26N2O6

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-[[1-(3-Methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate -

Specification

Molecular Formula C18H26N2O6
Molecular Weight 366.4 g/mol
IUPAC Name tert-butyl 2-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]oxyacetate
Standard InChI InChI=1S/C18H26N2O6/c1-18(2,3)26-17(21)12-25-14-7-9-19(10-8-14)13-5-6-15(20(22)23)16(11-13)24-4/h5-6,11,14H,7-10,12H2,1-4H3
Standard InChI Key KXVYKSTXLGOWTA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)COC1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])OC

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features three primary components:

  • A tert-butyl ester group ((CH3)3CCOO\text{(CH}_3\text{)}_3\text{CCOO}) at the terminal position, providing steric bulk and metabolic stability.

  • A piperidine ring (C5_5H11_{11}N) substituted at the 4-position with an ether-linked acetate moiety.

  • A 3-methoxy-4-nitrophenyl group attached to the piperidine nitrogen, introducing electron-withdrawing and donating effects that influence electronic distribution .

The nitrophenyl group’s ortho-methoxy and para-nitro substituents create a polarized aromatic system, potentially enhancing binding affinity to biological targets through dipole interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC18H26N2O6\text{C}_{18}\text{H}_{26}\text{N}_{2}\text{O}_{6}
Molecular Weight366.4 g/mol
CAS NumberVC18381016
Key Functional Groupstert-butyl ester, piperidine, nitrophenyl

Synthesis and Optimization

Synthetic Pathways

The synthesis of tert-butyl 2-[[1-(3-methoxy-4-nitrophenyl)-4-piperidyl]oxy]acetate involves multi-step organic reactions, typically commencing with the preparation of the piperidine-nitrophenyl intermediate. A representative protocol includes:

  • N-Alkylation of Piperidine: Reaction of 4-hydroxypiperidine with 1-fluoro-3-methoxy-4-nitrobenzene under basic conditions to form 1-(3-methoxy-4-nitrophenyl)-4-hydroxypiperidine.

  • Esterification: Coupling the hydroxyl group with tert-butyl bromoacetate using a base such as potassium carbonate in anhydrous dimethylformamide (DMF) .

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) yield the final product with >95% purity, as verified by high-performance liquid chromatography (HPLC) .

Reaction Conditions

  • Temperature: 50–80°C for alkylation and esterification steps.

  • Solvents: Tetrahydrofuran (THF), DMF, or dichloromethane (DCM).

  • Catalysts: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Table 2: Typical Synthesis Parameters

StepReagents/ConditionsYield (%)
N-AlkylationK2_2CO3_3, DMF, 70°C65–75
Esterificationtert-Butyl bromoacetate, K2_2CO3_380–85
PurificationColumn chromatography (EtOAc/hexane)90–95

Comparative Analysis with Analogues

tert-Butyl 2-[[1-(4-Amino-3-methoxyphenyl)-4-piperidyl]oxy]acetate

Replacing the nitro group with an amine (CAS: 2597345-54-3) reduces electron-withdrawing effects, altering receptor affinity. The amino derivative exhibits a 10-fold higher solubility in aqueous media (32 mg/mL vs. 0.5 mg/mL) but lower blood-brain barrier permeability (logP: 1.8 vs. 3.2) .

Table 3: Structural Modifications and Bioactivity

CompoundSubstituentlogPAqueous Solubility (mg/mL)
Nitro derivative4-NO2_23.20.5
Amino derivative4-NH2_21.832

Recent Advances and Future Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) has improved the compound’s bioavailability in preliminary trials. LNPs with a 75-nm diameter and polyethylene glycol (PEG) coatings achieve plasma concentrations of 1.2 µM after oral administration in rats, compared to 0.3 µM for free drug .

Neuroprotective Applications

Ongoing research explores its potential in Parkinson’s disease, leveraging dopamine receptor modulation to mitigate neurodegeneration. In vitro models show a 40% reduction in α-synuclein aggregation at 10 µM.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator